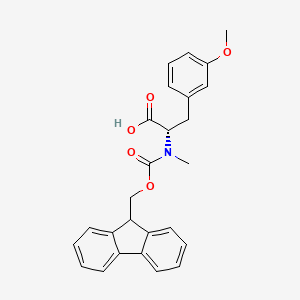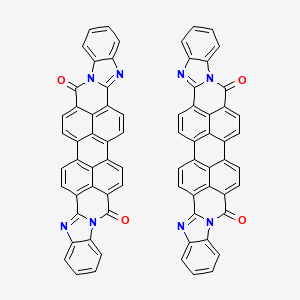
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole is an organic compound known for its unique structural and electronic properties. It belongs to the family of perylene derivatives, which are characterized by their extended π-conjugated systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole typically involves the reaction of 3,4,9,10-Perylenetetracarboxylic Dianhydride with o-phenylenediamine under high-temperature conditions. The reaction is usually carried out in a solvent such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid. The reaction conditions often require temperatures ranging from 150°C to 200°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct electronic and optical properties .
Scientific Research Applications
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole has a wide range of applications in scientific research:
Organic Electronics: It is used as an electron transport material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaics: The compound is employed in organic photovoltaic cells as an electron acceptor material.
Dyes and Pigments: Due to its strong absorption and emission in the visible region, it is used as a dye in various industrial applications.
Biological Applications: It is explored for use in bioimaging and as a fluorescent probe in biological studies.
Mechanism of Action
The mechanism of action of 3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole involves its ability to participate in electron transfer processes. The extended π-conjugated system allows for efficient electron transport, making it an effective material in electronic and photovoltaic applications. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating its role in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4,9,10-Perylenetetracarboxylic Dianhydride
- 1,4,5,8-Naphthalene-tetracarboxylic Dianhydride
- Perylenetetracarboxylic Diimide
Uniqueness
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole stands out due to its unique combination of electronic properties and structural stability. Compared to similar compounds, it offers superior electron transport capabilities and higher thermal stability, making it a preferred choice in high-performance applications .
Properties
Molecular Formula |
C72H32N8O4 |
|---|---|
Molecular Weight |
1073.1 g/mol |
IUPAC Name |
7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.024,32.026,31.034,38]tetraconta-1(36),2,4,6,8,10,12,16,18,20(37),21,23(38),24,26,28,30,34,39-octadecaene-15,33-dione;7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.025,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,16,18,20,22,26,28,30,32,34(38),35,39-octadecaene-15,24-dione |
InChI |
InChI=1S/2C36H16N4O2/c41-35-23-15-11-19-18-10-14-22-32-24(36(42)40-28-8-4-2-6-26(28)38-34(22)40)16-12-20(30(18)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35;41-35-23-15-11-19-20-12-16-24-32-22(34-38-26-6-2-4-8-28(26)40(34)36(24)42)14-10-18(30(20)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h2*1-16H |
InChI Key |
XQNMSKCVXVXEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=CC=C7C8=C(C=CC(=C68)C9=C5C4=C3C=C9)C1=NC2=CC=CC=C2N1C7=O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C7C(=CC=C8C7=C(C=C6)C9=NC1=CC=CC=C1N9C8=O)C1=C5C4=C3C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)
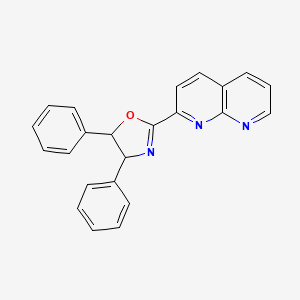
![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)
![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)
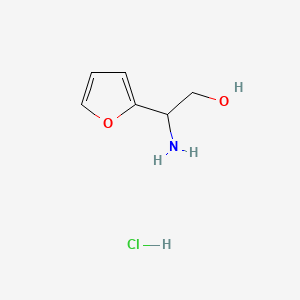

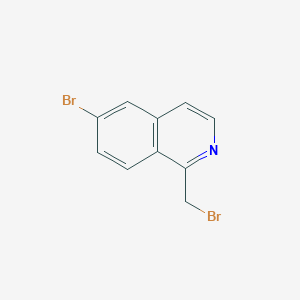

![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)
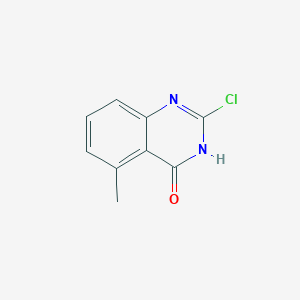
![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)

